2-(5-Methyl-1H-indazol-3-yl)ethanamine

5-HT2A Agonist Indazole Bioisostere Serotonin Receptor

Researchers face significant challenges in interpreting serotonergic pharmacology due to variable compound selectivity across 5-HT2 subtypes. 2-(5-Methyl-1H-indazol-3-yl)ethanamine addresses this as a precisely defined research tool for systematic structure-activity relationship investigations. - Enables direct functional comparison against 5-methoxy and 5-hydroxy indazole analogs at 5-HT2A, 5-HT2B, and 5-HT2C receptors. - Serves as a reference standard for indole-to-indazole bioisostere replacement studies assessing pharmacokinetic improvements. - Functions as a comparator in safety panels to distinguish 5-HT2A-mediated effects from 5-HT2B agonism, relevant to mitigating valvulopathy risk.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B11913957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1H-indazol-3-yl)ethanamine
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NN=C2C=C1)CCN
InChIInChI=1S/C10H13N3/c1-7-2-3-9-8(6-7)10(4-5-11)13-12-9/h2-3,6H,4-5,11H2,1H3,(H,12,13)
InChIKeyNBLBNARXLHKEMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methyl-1H-indazol-3-yl)ethanamine Overview


2-(5-Methyl-1H-indazol-3-yl)ethanamine is a heterocyclic organic compound with the molecular formula C10H13N3, classified as a nitrogen-containing heterocycle with an indazole core . Its structure features a bicyclic system comprising a benzene ring fused to a pyrazole ring, with a methyl group at the 5-position and an ethanamine side chain at the 3-position . This compound belongs to a novel set of substituted indazole-ethanamines and indazole-tetrahydropyridines investigated as potent serotonin receptor subtype 2 (5-HT2) agonists [1]. It serves as a direct indazole bioisostere of tryptamine-based serotonergic agents, a modification often pursued to improve pharmacokinetic properties such as plasma clearance and metabolic stability relative to the indole parent [1].

2-(5-Methyl-1H-indazol-3-yl)ethanamine Non-Substitutability


In-class substitution of 2-(5-Methyl-1H-indazol-3-yl)ethanamine is highly unreliable due to the exquisite sensitivity of 5-HT2 receptor pharmacology to small structural changes on the indazole scaffold. As demonstrated in a systematic study of related analogs, modifications at the 5-position (e.g., -OCH3, -OH, -Cl, -Br) or to the amine group (e.g., N-methylation) result in drastic shifts in functional potency, efficacy (Emax), and subtype selectivity across 5-HT2A, 5-HT2B, and 5-HT2C receptors [1]. For instance, the 1-methylindazole analog was markedly less potent at 5-HT2A than the 1H-indazole, and the 5-chloro analog was completely inactive, while the 5-bromo analog exhibited high pan-agonist potency [1]. Such variability underscores that even closely related indazole-ethanamines cannot be interchanged without risking significant alterations in biological activity, making the specific 5-methyl derivative a unique and non-fungible research tool [1].

2-(5-Methyl-1H-indazol-3-yl)ethanamine Differentiation Evidence


Subtype Selectivity vs. 5-Methoxy Analog

The 5-methyl substitution on the indazole core is expected to confer a distinct pharmacological profile compared to the better-characterized 5-methoxy analog (compound 6a). In calcium mobilization assays, 6a exhibited low micromolar activity at 5-HT2A with higher potency at 5-HT2B and 5-HT2C, and was notably less potent than its indole parent (5-MeO-DMT) across all subtypes [1]. The replacement of the methoxy group with a smaller, less polar methyl group in 2-(5-Methyl-1H-indazol-3-yl)ethanamine is a key structural determinant for modifying ligand-receptor interactions, potentially altering selectivity and efficacy profiles. This substitution is a critical variable for SAR studies, as 5-position modifications are generally tolerated, with the exception of bulky groups like 5-phenyl which abolish activity [1].

5-HT2A Agonist Indazole Bioisostere Serotonin Receptor

Cardiotoxicity Risk Avoidance

A major liability of many potent indazole-ethanamine analogs is their preferential agonism at the 5-HT2B receptor, which is associated with valvular heart disease (VHD) and pulmonary arterial hypertension (PAH) [1]. The study on related compounds showed that more potent analogs in the series do not show appreciable selectivity for 5-HT2A over 5-HT2B, raising safety concerns [1]. By contrast, the 5-methyl substitution in 2-(5-Methyl-1H-indazol-3-yl)ethanamine is expected to be less potent at 5-HT2B than the 5-methoxy or 5-hydroxy analogs based on SAR trends. This positions the 5-methyl analog as a potentially safer scaffold for exploring 5-HT2A-mediated pharmacology without the confounding and problematic 5-HT2B activity that precluded further development of lead compounds like VU6067416 (19d) [1].

Cardiotoxicity 5-HT2B Agonism Safety Pharmacology

Improved PK vs. Indole Tryptamines

The indazole scaffold is a well-established bioisostere for indoles, often conferring superior pharmacokinetic properties. The study explicitly notes that indazoles are known to act as effective bioisosteres and are often superior with respect to plasma clearance, oral bioavailability, and metabolic stability [1]. While specific PK data for 2-(5-Methyl-1H-indazol-3-yl)ethanamine is not provided, the study demonstrates the favorable PK properties of a related analog, VU6067416 (19d), which showed low predicted hepatic clearance in human microsomes and high brain penetration potential [1]. This class-level advantage supports the selection of an indazole-based probe like 2-(5-Methyl-1H-indazol-3-yl)ethanamine over its more labile indole counterparts for in vivo studies.

Bioisostere Pharmacokinetics Metabolic Stability

2-(5-Methyl-1H-indazol-3-yl)ethanamine Research Applications


SAR Probe for 5-HT2 Subtype Selectivity

Use 2-(5-Methyl-1H-indazol-3-yl)ethanamine as a key analog to systematically explore the structure-activity relationship (SAR) at the 5-position of the indazole core. Its distinct 5-methyl group allows researchers to directly compare its 5-HT2A, 5-HT2B, and 5-HT2C functional profiles against the 5-methoxy and 5-hydroxy analogs [1]. This is essential for identifying the optimal substitution pattern to achieve the elusive goal of 5-HT2A selectivity over 5-HT2B, a critical requirement for developing safe psychedelic-inspired therapeutics [1].

Bioisostere Reference Standard

Employ this compound as a reference standard in medicinal chemistry programs designed to evaluate the impact of indole-to-indazole bioisostere replacement on both in vitro pharmacology and pharmacokinetic parameters. By comparing its activity and metabolic stability to its direct indole analog (5-methyltryptamine), researchers can isolate the contribution of the indazole core to improved drug-like properties such as reduced plasma clearance and enhanced oral bioavailability [1].

5-HT2B Cardiotoxicity Negative Control

Utilize 2-(5-Methyl-1H-indazol-3-yl)ethanamine as a comparator in safety pharmacology panels. Its predicted lower potency at the 5-HT2B receptor makes it a valuable tool to distinguish 5-HT2A-mediated effects from the confounding and undesirable 5-HT2B agonist activity that is prevalent in more potent analogs like the 5-bromo derivative (VU6067416) [1]. This application is crucial for advancing lead compounds that carry a lower risk of valvular heart disease (VHD) and pulmonary arterial hypertension (PAH) [1].

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